Temafloxacin hydrochloride
Overview
Description
Temafloxacin hydrochloride is an antibiotic agent belonging to the fluoroquinolone drug class. It was first approved for use in the U.S. market in 1992 but was withdrawn shortly due to reports of serious adverse reactions, such as allergic reactions and hemolytic anemia, resulting in three deaths . Despite its withdrawal, this compound remains a compound of interest due to its potent antibacterial properties.
Scientific Research Applications
Temafloxacin hydrochloride has been studied for its antibacterial properties. It has shown activity against both gram-positive and gram-negative bacteria, including strains resistant to other antibiotics. Its applications include:
Chemistry: Used as a reference compound in the study of fluoroquinolone antibiotics.
Biology: Studied for its effects on bacterial DNA gyrase and topoisomerase IV.
Medicine: Initially used to treat lower respiratory tract infections, genital and urinary infections, and skin infections.
Industry: Its synthesis and modification are of interest in pharmaceutical manufacturing.
Mechanism of Action
Target of Action
Temafloxacin hydrochloride is an antibiotic agent that primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for the transcription and replication of bacterial DNA . DNA gyrase is the primary target for gram-negative bacteria, while topoisomerase IV is the preferential target in gram-positive organisms .
Mode of Action
The bactericidal action of this compound results from its interference with the activity of DNA gyrase and topoisomerase IV . This interference leads to strand breakage of the bacterial chromosome, supercoiling, and resealing . As a result, DNA replication and transcription are inhibited .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts the normal functioning of bacterial DNA transcription and replication . This disruption affects the bacterial cell’s ability to reproduce and survive, leading to its death .
Pharmacokinetics
This compound exhibits a distinct pharmacokinetic profile. It has a 7-8 hour half-life and is rapidly absorbed from the gastrointestinal tract . The average bioavailability of temafloxacin exceeds 90%, with little inter-subject variability . Approximately 60% of a dose is recovered unchanged in the urine in normal volunteers . Non-renal clearance consists of metabolism, biliary secretion of unchanged drug, and presumptive transintestinal elimination .
Result of Action
The result of this compound’s action is the death of the bacterial cells. By inhibiting the enzymes necessary for DNA replication and transcription, this compound prevents the bacteria from reproducing and surviving .
Action Environment
The action of this compound can be influenced by various environmental factors For instance, its absorption may be affected by the pH level in the stomach Additionally, its distribution within the body can be influenced by the patient’s hydration status and blood flow to various organs.
Safety and Hazards
Temafloxacin hydrochloride may be corrosive to metals and cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, eye protection, and face protection . It should be stored in a well-ventilated place and kept in its original container .
Biochemical Analysis
Biochemical Properties
Temafloxacin hydrochloride is a broad-spectrum antibacterial agent . It interacts with bacterial DNA gyrase and topoisomerase IV, enzymes involved in DNA replication and transcription . These interactions inhibit the supercoiling of DNA, which is necessary for the transcription and replication of bacterial DNA, leading to rapid cell death .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly bacterial cells . It disrupts DNA replication and transcription, which in turn affects cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to bacterial DNA gyrase and topoisomerase IV . This binding inhibits the supercoiling of DNA, a critical process in DNA replication and transcription . This inhibition leads to the cessation of these processes and ultimately results in bacterial cell death .
Temporal Effects in Laboratory Settings
Like other fluoroquinolones, it is likely that it maintains its antibacterial activity over time unless bacterial resistance develops .
Dosage Effects in Animal Models
Like other fluoroquinolones, it is likely that its antibacterial activity increases with dosage until a certain threshold, beyond which toxic or adverse effects may occur .
Metabolic Pathways
This compound, like other fluoroquinolones, is metabolized in the liver . It is likely that it interacts with various enzymes and cofactors involved in its metabolic pathway .
Transport and Distribution
Like other fluoroquinolones, it is likely that it is transported across cell membranes via passive diffusion .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the cytoplasm where it can interact with bacterial DNA gyrase and topoisomerase IV .
Preparation Methods
The synthesis of temafloxacin hydrochloride involves several key steps:
Starting Material: The synthesis begins with ethyl 2,4-dichloro-5-fluorobenzoylacetate.
Condensation: This compound undergoes condensation to form an intermediate.
Amination: The intermediate is then aminated.
Cyclization: Cyclization follows, forming the core quinolone structure.
Boron Esterification: This step involves boron esterification.
Substitution: Substitution reactions are performed to introduce the necessary functional groups.
Hydrolysis and Salt Formation: Finally, hydrolysis and salt formation yield this compound with a 45% overall yield.
Chemical Reactions Analysis
Temafloxacin hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions are common, especially in the synthesis process.
Common Reagents and Conditions: Reagents such as boron trifluoride and conditions like acidic or basic environments are often used.
Major Products: The major products formed depend on the specific reaction, but typically include modified quinolone derivatives.
Comparison with Similar Compounds
Temafloxacin hydrochloride is part of the fluoroquinolone class of antibiotics, which includes other compounds such as ciprofloxacin, levofloxacin, and moxifloxacin. Compared to these, this compound has:
Similarities: Broad-spectrum antibacterial activity, mechanism of action involving DNA gyrase and topoisomerase IV.
Differences: this compound was withdrawn due to severe adverse effects, whereas other fluoroquinolones remain in use.
Similar Compounds
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
- Lomefloxacin
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O3.ClH/c1-11-9-26(5-4-25-11)19-8-18-13(7-16(19)24)20(28)14(21(29)30)10-27(18)17-3-2-12(22)6-15(17)23;/h2-3,6-8,10-11,25H,4-5,9H2,1H3,(H,29,30);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVJEYDLTXRYAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
108319-06-8 (Parent) | |
Record name | Temafloxacin hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105784610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70909733 | |
Record name | 1-(2,4-Difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70909733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105784-61-0 | |
Record name | Temafloxacin hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105784610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2,4-Difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70909733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TEMAFLOXACIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC5IGJ7J6I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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